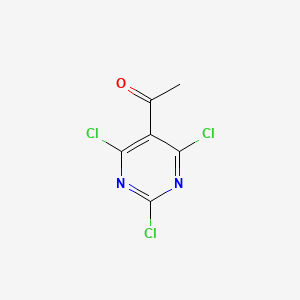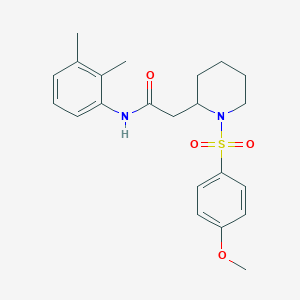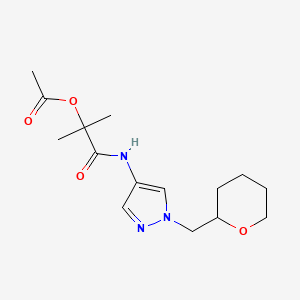![molecular formula C16H13F4N3O3 B2648694 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide CAS No. 905432-78-2](/img/structure/B2648694.png)
2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical properties of the compound, such as increased stability, hydrophobicity, and unique electronic effects. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amine group using hydrazine and Pd/C.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include potassium carbonate, hydrazine, and Pd/C. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide include other fluorinated and trifluoromethyl-substituted compounds. These compounds share similar properties, such as increased stability and unique electronic effects. the specific arrangement of functional groups in this compound gives it distinct characteristics that may offer advantages in certain applications. Examples of similar compounds include trifluoromethyl-substituted diamines and other fluorinated polyimides .
Eigenschaften
IUPAC Name |
1-[[2-(4-fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O3/c17-11-4-6-13(7-5-11)26-9-14(24)22-23-15(25)21-12-3-1-2-10(8-12)16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVXHEZJZLXZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2648616.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole](/img/structure/B2648620.png)


![11-[(5-bromothiophen-2-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2648628.png)

![3,4-dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide](/img/structure/B2648632.png)
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648633.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)
